
Thifensulfuron-methyl (Methoxycarbonyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thifensulfuron-methyl (Methoxycarbonyl-d3) is an isotope-labeled analog of the sulfonyl urea herbicide thifensulfuron-methyl. In this compound, all the methoxycarbonyl protons are replaced by deuterium . It is primarily used as an analytical standard in various scientific applications .
Preparation Methods
The synthesis of Thifensulfuron-methyl (Methoxycarbonyl-d3) involves the incorporation of deuterium into the methoxycarbonyl group of thifensulfuron-methyl. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with thifensulfuron-methyl.
Deuteration: The methoxycarbonyl group is subjected to deuteration, replacing the hydrogen atoms with deuterium.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0%.
Chemical Reactions Analysis
Thifensulfuron-methyl (Methoxycarbonyl-d3) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thifensulfuron-methyl (Methoxycarbonyl-d3) has several scientific research applications, including:
Isotope Dilution Mass Spectrometry (IDMS): It is used as an internal standard in IDMS for the quantitative analysis of pesticides.
Agricultural Research: It is used to study the behavior and fate of thifensulfuron-methyl in the environment, helping to understand its impact on crops and soil.
Analytical Chemistry: The compound is used as a reference standard in analytical chemistry to ensure accurate and precise measurements.
Mechanism of Action
Thifensulfuron-methyl (Methoxycarbonyl-d3) exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, ultimately causing the death of the plant . The molecular targets and pathways involved in this mechanism are specific to the ALS enzyme and its role in amino acid synthesis.
Comparison with Similar Compounds
Thifensulfuron-methyl (Methoxycarbonyl-d3) is unique due to its deuterium-labeled methoxycarbonyl group. Similar compounds include:
Thifensulfuron-methyl: The non-labeled counterpart, which has the same chemical structure but without deuterium substitution.
Fenthion oxon sulfone (S-methyl-d3): Another isotope-labeled compound used in similar analytical applications.
Metribuzin (S-methyl-d3): A deuterium-labeled herbicide used for analytical purposes.
These compounds share similar applications in analytical chemistry and agricultural research but differ in their specific chemical structures and target enzymes.
Properties
Molecular Formula |
C12H13N5O6S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
trideuteriomethyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)/i2D3 |
InChI Key |
AHTPATJNIAFOLR-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=CS1)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



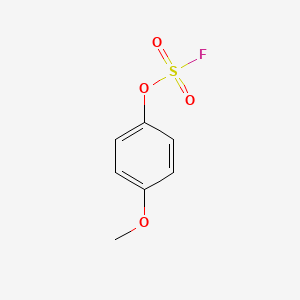

![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
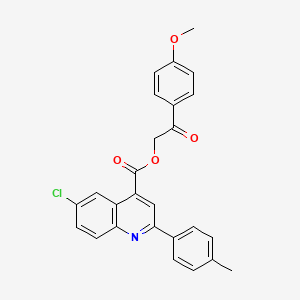
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
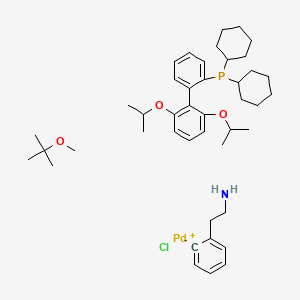
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
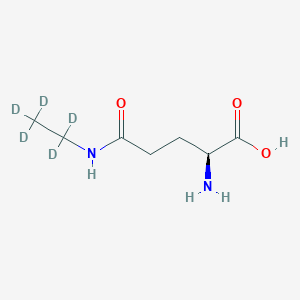
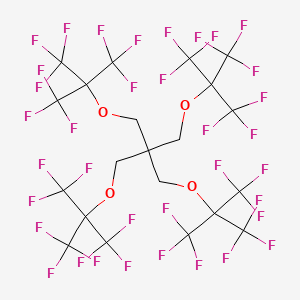


![(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate](/img/structure/B12054105.png)
